Cas no 130698-88-3 (Z-GLY-ARG-THIOBENZYL ESTER)
Z-GLY-ARG-THIOBENZYL ESTER Chemical and Physical Properties
Names and Identifiers
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- Z-GLY-ARG-SBZL
- Z-GLY-ARG-THIOBENZYL ESTER
- L-Arginine, N2-[N-[(phenylmethoxy)carbonyl]glycyl]thio-, S-(phenylmethyl) ester
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- Inchi: 1S/C23H29N5O4S/c24-22(25)26-13-7-12-19(21(30)33-16-18-10-5-2-6-11-18)28-20(29)14-27-23(31)32-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,27,31)(H,28,29)(H4,24,25,26)/t19-/m0/s1
- InChI Key: GAFSJNMDBJDBDD-IBGZPJMESA-N
- SMILES: [C@@H](CCCNC(N)=N)(NC(=O)CNC(=O)OCC1C=CC=CC=1)C(=O)SCC1C=CC=CC=1
Z-GLY-ARG-THIOBENZYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-P5278-1mg |
Z-Gly-Arg-Thiobenzyl ester |
130698-88-3 | 99.59% | 1mg |
¥600 | 2024-07-24 | |
| MedChemExpress | HY-P5278-5mg |
Z-Gly-Arg-Thiobenzyl ester |
130698-88-3 | 99.59% | 5mg |
¥1500 | 2024-07-24 | |
| MedChemExpress | HY-P5278-10mg |
Z-Gly-Arg-Thiobenzyl ester |
130698-88-3 | 99.59% | 10mg |
¥2400 | 2024-07-24 |
Z-GLY-ARG-THIOBENZYL ESTER Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Z-GLY-ARG-THIOBENZYL ESTER
Z-GLY-ARG-THIOBENZYL ESTER: A NOVEL PEPTIDE ANALOGUE WITH POTENTIAL IN PHARMACOLOGICAL RESEARCH
Z-GLY-ARG-THIOBENZYL ESTER, with the CAS number 130698-88-3, represents a unique synthetic compound that has garnered significant attention in the field of biomedical research. This molecule, characterized by its thiobenzyl ester functional group and arginine residue, is a derivative of glutamic acid and arginine linked through a peptide bond. The structural features of Z-GLY-ARG-THIOBENZYL ESTER make it a promising candidate for exploring its potential in drug development and cellular signaling mechanisms.
Recent studies have highlighted the peptide backbone of Z-GLY-ARG-THIOBENZYL ESTER as a critical factor in its biological activity. The thiobenzyl ester group, a sulfur-containing derivative of benzyl alcohol, is known to modulate protein interactions and enzyme activity. This structural modification may enhance the bioavailability and stability of the compound compared to its non-thiolated analogs. Researchers have observed that the thioether linkage in Z-GLY-ARG-THIOBENZYL ESTER could potentially mimic the disulfide bonds found in natural peptides, providing a novel approach to peptide stabilization.
One of the most intriguing aspects of Z-GLY-ARG-THIOBENZYL ESTER is its potential role in neuroprotective applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits antioxidant properties and anti-inflammatory effects in in vitro models of neurodegenerative diseases. The arginine residue in the molecule is believed to contribute to its vasodilatory activity, which may have therapeutic implications for conditions such as hypertension and ischemia-reperfusion injury.
Furthermore, the synthetic pathway of Z-GLY-ARG-THIOBENZYL ESTER has been optimized to enhance its yield and purification efficiency. The thiobenzyl ester group is typically introduced through a two-step coupling reaction, involving the activation of carboxylic acid derivatives and subsequent esterification. This methodology has been validated in recent organic synthesis studies, where the thioether linkage was shown to be compatible with various reaction conditions and solvent systems.
The biological activity of Z-GLY-ARG-THIOBENZYL ESTER has also been investigated in cell culture models. Preliminary data suggest that this compound may modulate signal transduction pathways involving mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K). These pathways are known to play a critical role in cell proliferation, apoptosis, and metabolic regulation, making Z-GLY-ARG-THIOBENZYL ESTER a potential candidate for targeted therapy in oncology.
Despite its promising properties, the pharmacokinetic profile of Z-GLY-ARG-THIOBENZYL ESTER remains under investigation. Current studies are focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics in in vivo models. The thioether linkage may influence the metabolic stability of the compound, particularly in the liver and kidney, which are primary organs for drug metabolism.
Researchers are also exploring the potential applications of Z-GLY-ARG-THIOBENZYL ESTER in antimicrobial therapy. The arginine residue in the molecule may interact with bacterial cell membranes, disrupting their integrity and leading to microbial death. This property, combined with the thiobenzyl ester group's antioxidant activity, could make this compound a valuable tool in combating drug-resistant pathogens.
In conclusion, Z-GLY-ARG-THIOBENZYL ESTER represents a novel compound with diverse biological activities and pharmacological potential. Its unique structural features, including the thioether linkage and arginine residue, position it as a promising candidate for further preclinical studies and drug development. Ongoing research is expected to uncover more about its mechanisms of action and therapeutic applications in the coming years.
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